molecular formula C12H26O5Si B1220607 (3-Glycidyloxypropyl)triethoxysilane CAS No. 2602-34-8

(3-Glycidyloxypropyl)triethoxysilane

Cat. No.: B1220607
CAS No.: 2602-34-8
M. Wt: 278.42 g/mol
InChI Key: JXUKBNICSRJFAP-UHFFFAOYSA-N
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Description

(3-Glycidyloxypropyl)triethoxysilane is an organosilicon compound with the chemical formula C12H26O5Si. It is a bifunctional silane, meaning it has two different functional groups: an epoxy group and three ethoxy groups. The epoxy group is highly reactive and can undergo various chemical reactions, while the ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications .

Mechanism of Action

Target of Action

The primary target of (3-Glycidyloxypropyl)triethoxysilane, also known as (3-Glycidoxypropyl)triethoxysilane, is the surface of various substrates, particularly glass . The compound is used to modify these surfaces to enhance their properties, such as adhesion, stability, and water repellency .

Mode of Action

This compound is a bifunctional organosilane, possessing three ethoxy groups on one side and an epoxy ring on the other . The ethoxy groups bind well with substrates, such as glass, creating a three-dimensional matrix . The epoxy group is reactive and can form covalent bonds with various functional groups, including amides, alcohols, thiols, and acids .

Biochemical Pathways

The compound does not directly participate in any biochemical pathways. Instead, it modifies the physical and chemical properties of surfaces, which can indirectly influence various processes. For example, in the case of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs), the compound can enhance the membrane’s performance .

Result of Action

The action of this compound results in the formation of a three-dimensional matrix on the substrate surface . This modification can enhance the substrate’s properties, such as improving adhesion, increasing stability, and imparting water repellency . In the case of polymer nanocomposite membranes for DMFCs, the compound can enhance the membrane’s performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture or water . Therefore, the compound should be stored under inert atmosphere and in a refrigerator . Additionally, the reaction temperature and pH can affect the compound’s reactivity .

Biochemical Analysis

Biochemical Properties

(3-Glycidyloxypropyl)triethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with proteins, enzymes, and other biomolecules. The epoxy group in this compound can react with nucleophiles such as amines, thiols, and hydroxyl groups, facilitating the formation of stable linkages. This property makes it useful in the immobilization of enzymes and the modification of surfaces for biofunctionalization .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface proteins and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The epoxy group reacts with nucleophilic residues on proteins and enzymes, leading to the formation of stable adducts. This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of silanols and other degradation products. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects, such as cytotoxicity and oxidative stress, may be observed at high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can impact its activity and function, influencing processes such as enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Glycidyloxypropyl)triethoxysilane can be synthesized through the reaction of allyl glycidyl ether with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include a temperature of around 83°C and a reaction time of approximately 1.5 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous processing techniques. The raw materials are mixed and reacted under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Glycidyloxypropyl)triethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Glycidyloxypropyl)triethoxysilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Glycidyloxypropyl)triethoxysilane is unique due to its combination of an epoxy group and three ethoxy groups. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications. The presence of the epoxy group enables it to undergo a wide range of chemical reactions, while the ethoxy groups facilitate strong bonding with inorganic substrates .

Properties

IUPAC Name

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKBNICSRJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOCC1CO1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223645-72-5
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223645-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90862997
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2602-34-8
Record name γ-Glycidoxypropyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2602-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glycidoxypropyltriethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]triethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193
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Record name (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

140 g (0.85 mol) of hydridotriethoxysilane were mixed with 100 g (0.88 mol) of allyl glycidyl ether, and 10 g of this mixture were initially introduced into a reaction vessel at 95° C. under normal pressure with 100 mg (9.5×10-5 mol) of tetrakis(1-phenyl-3-n-hexyl-1-triazenido) platinum complex. The remainder of the above mentioned was added dropwise to the mixture in the course of 80 minutes, the temperature rose to 160° C. When the addition was complete, the reaction mixture was stirred at 150° C. for an additional 30 minutes. After distillation, 3-glycidoxypropyltriethoxysilane was obtained as a colorless, liquid product in a 62.6% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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